6-Quinolin-6-ylpyrazin-2-amine
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Overview
Description
6-Quinolin-6-ylpyrazin-2-amine is a heterocyclic compound that features both quinoline and pyrazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Quinolin-6-ylpyrazin-2-amine typically involves the condensation of quinoline derivatives with pyrazine derivatives under specific reaction conditions. One common method includes the use of catalytic amounts of transition metals such as palladium or copper to facilitate the coupling reactions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of recyclable catalysts and environmentally benign solvents, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 6-Quinolin-6-ylpyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Functionalized pyrazine derivatives.
Scientific Research Applications
6-Quinolin-6-ylpyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 6-Quinolin-6-ylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Quinoline: A nitrogen-containing heterocycle with applications in antimalarial drugs.
Pyrazine: A simple aromatic ring with nitrogen atoms at positions 1 and 4, used in flavoring agents and pharmaceuticals.
Quinazoline: Another nitrogen-containing heterocycle with significant medicinal applications.
Uniqueness: 6-Quinolin-6-ylpyrazin-2-amine is unique due to its dual heterocyclic structure, which imparts distinct chemical and biological properties. This duality allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H10N4 |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
6-quinolin-6-ylpyrazin-2-amine |
InChI |
InChI=1S/C13H10N4/c14-13-8-15-7-12(17-13)10-3-4-11-9(6-10)2-1-5-16-11/h1-8H,(H2,14,17) |
InChI Key |
KKEHYGMHYWZEEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C3=CN=CC(=N3)N)N=C1 |
Origin of Product |
United States |
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